molecular formula C10H13N3 B8574932 1-[2-(1-Methyl-1H-pyrrol-2-YL)ethyl]-1H-imidazole

1-[2-(1-Methyl-1H-pyrrol-2-YL)ethyl]-1H-imidazole

Cat. No. B8574932
M. Wt: 175.23 g/mol
InChI Key: MZYBVENMANFERA-UHFFFAOYSA-N
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Patent
US05461050

Procedure details

A mixture of 17.8 g of [2-(1-methyl-1H-pyrrol-2-yl)ethyl]methanesulfonate (ester), 11.7 g of 1H-imidazole, 14 g of potassium carbonate and 410 ml of tetrahydrofuran was stirred for 3 days at reflux temperature. After cooling, the reaction mixture was evaporated and the residue was taken up in water. The product was extracted with dichloromethane and the extract was dried, filtered and evaporated. The residue was purified by column chromatography (silica gel; CH2C12 /CH3OH 95:5). The eluent of the desired fraction was evaporated and the residue was co-evaporated with methylbenzene (3×). The product was filtered off and dried, yielding 9.3 g (61.7%) of 1-[2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1H-imidazole (interm. 1);
Name
[2-(1-methyl-1H-pyrrol-2-yl)ethyl]methanesulfonate
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
410 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[CH2:7][CH2:8]CS([O-])(=O)=O.[NH:14]1[CH:18]=[CH:17][N:16]=[CH:15]1.C(=O)([O-])[O-].[K+].[K+]>O1CCCC1>[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[CH2:7][CH2:8][N:14]1[CH:18]=[CH:17][N:16]=[CH:15]1 |f:2.3.4|

Inputs

Step One
Name
[2-(1-methyl-1H-pyrrol-2-yl)ethyl]methanesulfonate
Quantity
17.8 g
Type
reactant
Smiles
CN1C(=CC=C1)CCCS(=O)(=O)[O-]
Name
Quantity
11.7 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
14 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
410 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
the extract was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel
CUSTOM
Type
CUSTOM
Details
The eluent of the desired fraction was evaporated
FILTRATION
Type
FILTRATION
Details
The product was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CN1C(=CC=C1)CCN1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: PERCENTYIELD 61.7%
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.